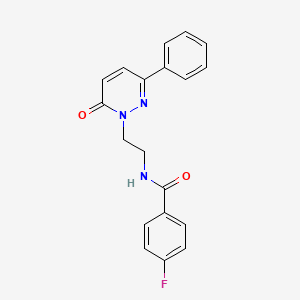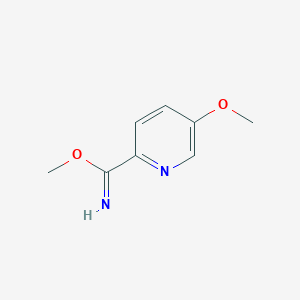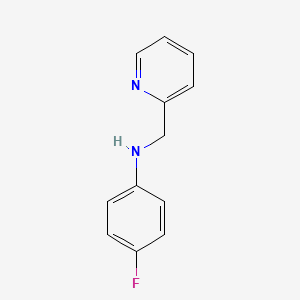
4-fluoro-N-(pyridin-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(pyridin-2-ylmethyl)aniline: is an organic compound with the molecular formula C₁₂H₁₁FN₂ It is characterized by the presence of a fluorine atom attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:
-
Nucleophilic Substitution Reaction: : The starting material, 4-fluoroaniline, undergoes a nucleophilic substitution reaction with 2-chloromethylpyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
-
Oxidation: : 4-fluoro-N-(pyridin-2-ylmethyl)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the compound into various amine derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
科学的研究の応用
Chemistry
In chemistry, 4-fluoro-N-(pyridin-2-ylmethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism by which 4-fluoro-N-(pyridin-2-ylmethyl)aniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
4-fluoroaniline: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-2-ylmethyl)aniline: Lacks the fluorine atom, which can affect its chemical reactivity and binding properties.
4-chloro-N-(pyridin-2-ylmethyl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and physical properties.
Uniqueness
4-fluoro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the pyridin-2-ylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
特性
IUPAC Name |
4-fluoro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLAZFLOFFVANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
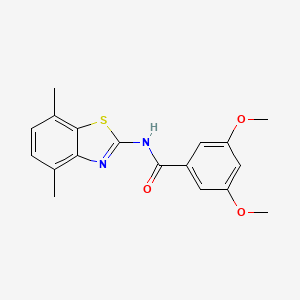
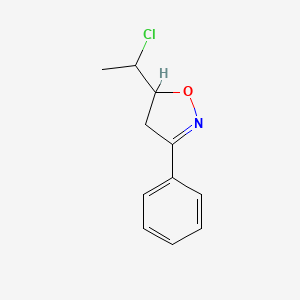
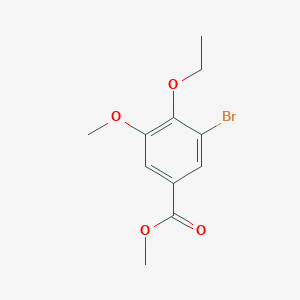
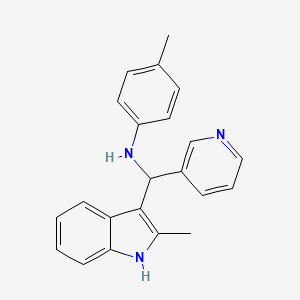
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)
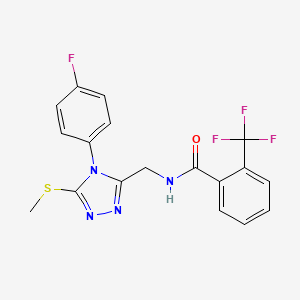
![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)
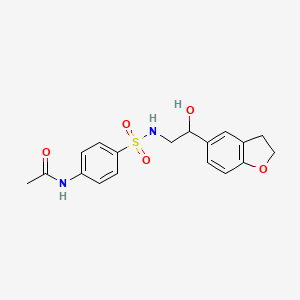
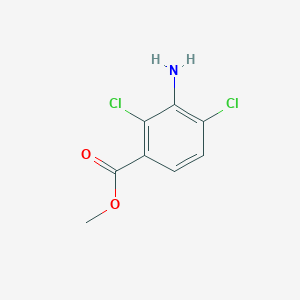
![1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2738407.png)
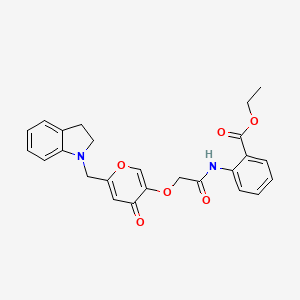
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)
